molecular formula C36H21F9IrN3 B2510306 Iridium(3+);2-[4-(trifluoromethyl)cyclohexyl]pyridine CAS No. 500295-52-3

Iridium(3+);2-[4-(trifluoromethyl)cyclohexyl]pyridine

Cat. No.: B2510306
CAS No.: 500295-52-3
M. Wt: 858.788
InChI Key:
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Description

Iridium(3+);2-[4-(trifluoromethyl)cyclohexyl]pyridine is a cyclometalated iridium(III) complex This compound is notable for its unique structural features, which include a trifluoromethyl group attached to a cyclohexyl ring and a pyridine ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Iridium(3+);2-[4-(trifluoromethyl)cyclohexyl]pyridine typically involves the cyclometalation of iridium salts with the appropriate ligands. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of boron reagents and palladium catalysts to couple the trifluoromethylated cyclohexylpyridine with iridium salts.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclometalation processes, where iridium salts are reacted with the desired ligands under controlled conditions. The use of photoredox catalysis has also been explored for the trifluoromethylation of organic compounds, which can be applied to the synthesis of this iridium complex .

Chemical Reactions Analysis

Types of Reactions

Iridium(3+);2-[4-(trifluoromethyl)cyclohexyl]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.

    Reduction: It can also undergo reduction reactions, where it is reduced by other reagents.

    Substitution: The compound can participate in substitution reactions, where one ligand is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms. Substitution reactions can result in the formation of new iridium complexes with different ligands.

Scientific Research Applications

Iridium(3+);2-[4-(trifluoromethyl)cyclohexyl]pyridine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclometalated iridium(III) complexes, such as:

Uniqueness

Iridium(3+);2-[4-(trifluoromethyl)cyclohexyl]pyridine is unique due to its specific combination of a trifluoromethyl group, cyclohexyl ring, and pyridine ligand. This unique structure contributes to its distinct photophysical properties and makes it particularly suitable for applications in OLEDs and bioimaging.

Properties

CAS No.

500295-52-3

Molecular Formula

C36H21F9IrN3

Molecular Weight

858.788

IUPAC Name

iridium(3+);2-[4-(trifluoromethyl)cyclohexyl]pyridine

InChI

InChI=1S/3C12H13F3N.Ir/c3*13-12(14,15)10-6-4-9(5-7-10)11-3-1-2-8-16-11;/h3*1-4,8-10H,5-7H2;/q3*-1;+3

SMILES

C1CC([CH-]CC1C(F)(F)F)C2=CC=CC=N2.C1CC([CH-]CC1C(F)(F)F)C2=CC=CC=N2.C1CC([CH-]CC1C(F)(F)F)C2=CC=CC=N2.[Ir+3]

solubility

not available

Origin of Product

United States

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